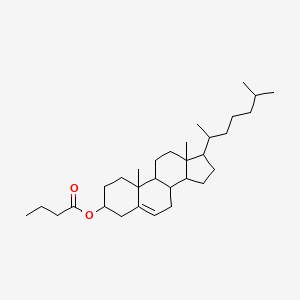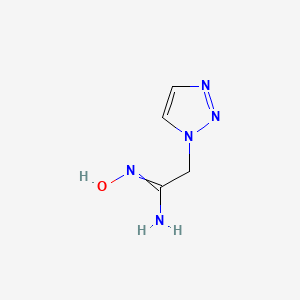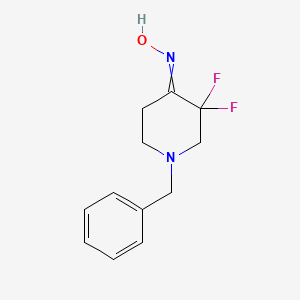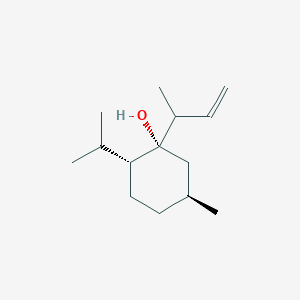![molecular formula C7H9NO3S B11717707 [4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B11717707.png)
[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(1,3-ジオキソラン-2-イル)-1,3-チアゾール-2-イル]メタノールは、ジオキソラン環とチアゾール環の両方を含む有機化合物です。
準備方法
合成経路と反応条件
[4-(1,3-ジオキソラン-2-イル)-1,3-チアゾール-2-イル]メタノールの合成は、適切な前駆体の縮合によって達成できます。一般的な方法の1つは、制御された条件下で、チアゾール誘導体をジオキソラン前駆体と反応させることです。 この反応は通常、触媒を必要とし、不要な副反応を防ぐために不活性雰囲気下で行われます .
工業的製造方法
この化合物の工業的製造には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれる場合があります。 このプロセスには、蒸留または再結晶による精製などの工程が含まれており、不純物を除去し、目的の生成物を得ることができます .
化学反応の分析
反応の種類
[4-(1,3-ジオキソラン-2-イル)-1,3-チアゾール-2-イル]メタノールは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されて対応する酸化物を生成することができます。
還元: 還元反応によってアルコール誘導体を生成できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用のさまざまな求電子剤などがあります。 これらの反応は通常、制御された温度と不活性雰囲気下で行われ、特異性と収率が確保されます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により酸化物が生成され、還元によりアルコール誘導体が生成される可能性があります。 置換反応はさまざまな官能基を導入することができ、さまざまな誘導体化合物を生じさせます .
科学的研究の応用
[4-(1,3-ジオキソラン-2-イル)-1,3-チアゾール-2-イル]メタノールは、科学研究においていくつかの用途があります。
作用機序
[4-(1,3-ジオキソラン-2-イル)-1,3-チアゾール-2-イル]メタノールの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を変化させ、さまざまな生物学的効果をもたらします。 含まれる経路には、酵素活性の阻害または受容体シグナル伝達の調節が含まれる場合があります .
類似化合物との比較
類似化合物
1,3-ジオキソラン: 類似のジオキソラン環構造を持つ関連化合物.
2,2-ジメチル-1,3-ジオキソラン-4-メタノール: ジオキソラン環を持つ別の化合物で、さまざまな化学用途で使用されています.
独自性
[4-(1,3-ジオキソラン-2-イル)-1,3-チアゾール-2-イル]メタノールは、その構造にジオキソラン環とチアゾール環の両方が存在することによって特徴付けられます。 この二重環系は、明確な化学的および生物学的特性を付与し、研究および工業的用途に貴重な化合物となっています .
特性
分子式 |
C7H9NO3S |
|---|---|
分子量 |
187.22 g/mol |
IUPAC名 |
[4-(1,3-dioxolan-2-yl)-1,3-thiazol-2-yl]methanol |
InChI |
InChI=1S/C7H9NO3S/c9-3-6-8-5(4-12-6)7-10-1-2-11-7/h4,7,9H,1-3H2 |
InChIキー |
PZBQWBFDQOHHGL-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CSC(=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B11717626.png)







![endo-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B11717705.png)
![4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11717708.png)
![2-[3-oxo-3-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11717716.png)
![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one](/img/structure/B11717721.png)

![[(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride](/img/structure/B11717728.png)
